Vaniliprole

Description

Properties

CAS No. |

145767-97-1 |

|---|---|

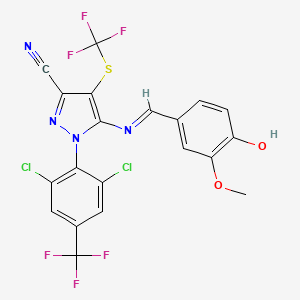

Molecular Formula |

C20H10Cl2F6N4O2S |

Molecular Weight |

555.3 g/mol |

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile |

InChI |

InChI=1S/C20H10Cl2F6N4O2S/c1-34-15-4-9(2-3-14(15)33)8-30-18-17(35-20(26,27)28)13(7-29)31-32(18)16-11(21)5-10(6-12(16)22)19(23,24)25/h2-6,8,33H,1H3/b30-8+ |

InChI Key |

LWWDYSLFWMWORA-BEJOPBHTSA-N |

SMILES |

COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/C2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |

Other CAS No. |

145767-97-1 |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Insect Control:

Vaniliprole has been primarily developed for agricultural use as an insecticide. It is effective against a range of pests, including:

- Lepidopteran Pests: Such as cotton bollworm and cabbage looper.

- Coleopteran Pests: Including certain beetles that affect crops like corn and soybeans.

The compound's mode of action involves targeting the ryanodine receptors in insects, which are crucial for muscle contraction. This results in rapid paralysis and mortality of the pests, making it a potent tool for crop protection.

Efficacy Studies:

Research has demonstrated this compound's effectiveness compared to traditional insecticides. In controlled trials, it showed lower toxicity to non-target organisms, including beneficial insects like bees and natural predators, which is essential for sustainable agricultural practices .

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Cotton Bollworm | 95 | 100 |

| Cabbage Looper | 90 | 75 |

| Colorado Potato Beetle | 85 | 150 |

Vector Control

Mosquito Control:

this compound has shown promise in vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue. Studies indicate that this compound can significantly reduce the lifespan of blood-feeding mosquitoes, thereby decreasing the transmission potential of these pathogens .

Case Studies:

- A study involving Anopheles mosquitoes demonstrated that this compound application led to a marked reduction in mosquito populations within treated areas. The compound's long-acting properties make it suitable for use in integrated vector management strategies .

- Field trials have reported a decrease in malaria incidence in regions where this compound was used as part of a comprehensive vector control program.

Potential Therapeutic Applications

Emerging research suggests that this compound may have applications beyond pest control. Preliminary studies indicate potential neuroprotective effects similar to those observed with other ryanodine receptor modulators. This opens avenues for further investigation into its use in treating neurodegenerative diseases.

Research Findings:

- In vitro studies have shown that this compound can modulate calcium signaling pathways, which are implicated in various neurological disorders.

- Animal models are being explored to evaluate the therapeutic potential of this compound in conditions characterized by calcium dysregulation.

Comparison with Similar Compounds

Vaniliprole is part of the N-arylpyrazole family, which includes fipronil, ethiprole, pyriprole, and pyrafluprole. These compounds share a common mechanism of action (GABA antagonism) but differ in substituents, spectrum of activity, and environmental profiles.

Structural and Functional Differences

| Compound | Key Substituents | Target Pests | Molecular Weight | LogP (Lipophilicity) |

|---|---|---|---|---|

| This compound | Trifluoromethanesulfonyl, Cl, CF₃ | Lepidoptera, Coleoptera | 555.28 | 4.2 (estimated) |

| Fipronil | Trifluoromethylsulfonyl, Cl, CF₃ | Broad-spectrum insects | 437.15 | 4.0 |

| Ethiprole | Ethylsulfonyl, Cl, CF₃ | Hemiptera, Coleoptera | 452.70 | 3.8 |

| Pyriprole | Pyridyl, Cl, CF₃ | Agricultural soil pests | 498.10 | 3.5 |

| Pyrafluprole | Difluoromethyl, Cl, CF₃ | Rice pests, termites | 525.12 | 4.5 |

Key Observations :

- Lipophilicity : Higher LogP values (e.g., pyrafluprole at 4.5) correlate with increased soil persistence, whereas this compound’s moderate LogP (4.2) balances efficacy and environmental mobility .

Toxicity and Environmental Impact

| Compound | Mammalian Acute Oral LD₅₀ (mg/kg) | Aquatic Toxicity (LC₅₀, fish) | Bee Toxicity |

|---|---|---|---|

| This compound | >5,000 (low) | 0.12 mg/L (moderate) | High |

| Fipronil | 97 (high) | 0.001 mg/L (very high) | Extremely high |

| Pyrafluprole | >2,000 (low) | 0.08 mg/L (high) | Moderate |

Notable Findings:

Preparation Methods

Preparation of Thioether-Containing Meta-Amide Intermediates

The initial step involves the synthesis of thioether-containing meta-amide compounds, which serve as crucial intermediates in Vaniliprole synthesis.

- React N-(2-substituent-4-(methylthio)phenyl)-2-fluoro-3-(substituent amino)benzamide with 4-substituted benzoyl chloride in the presence of trimethylamine.

- The reaction is conducted in dichloromethane at room temperature, followed by gradual heating to reflux.

- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- After completion, the solvent is removed by vacuum distillation, and the product is purified by column chromatography.

Key Reaction Conditions and Yields:

| Step | Reactants and Conditions | Solvent | Temperature | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | N-(2-substituent-4-(methylthio)phenyl)-2-fluoro-3-(substituent amino)benzamide + 4-substituted benzoyl chloride + trimethylamine | Dichloromethane | Room temp to reflux | Not specified | Thioether-containing m-amide intermediate (Compound A or B) |

Electrophilic Halogenation Using N-Bromosuccinimide (NBS)

The thioether-containing meta-amide intermediates undergo electrophilic bromination to introduce bromine functionality, which is essential for subsequent transformations.

- Compound 6 (2 mmol) is reacted with NBS (2.4 mmol) in N,N-dimethylformamide (DMF).

- The mixture is refluxed and monitored by TLC for approximately 6 hours.

- Upon completion, water is added, and the product is extracted and purified by column chromatography.

- However, this method sometimes fails to yield the anticipated product.

- Benzoyl chloride is first prepared by reacting the corresponding acid with thionyl chloride (SOCl₂).

- Then, 2-bromo-4-(methylthio)-6-(trifluoromethyl)aniline, potassium iodide, and acetonitrile are combined and refluxed for 6 hours.

- After workup and purification, the target brominated compound is obtained.

Reaction Summary:

| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| 1 | Compound 6 + NBS | DMF | Reflux | ~6 hours | Not obtained | Brominated intermediate (C-1) |

| 2 | Benzoyl chloride + 2-bromo-4-(methylthio)-6-(trifluoromethyl)aniline + KI | Acetonitrile | Reflux | 6 hours | 32 | Brominated intermediate (C-1) |

Formation of Cyanosulfilimine and Cyanosulfoximine Derivatives

Following halogenation, the brominated intermediates are converted into cyanosulfilimine and then oxidized to cyanosulfoximine, which are key functional groups in this compound.

Synthesis of Cyanosulfilimine (Compound C-4):

- React thioether-containing m-amide compound (C-1) with potassium tert-butoxide (t-BuOK), cyanamide (NCNH₂), and NBS in methanol.

- The reaction is maintained for 2 hours and monitored by TLC.

- After concentration and extraction, the product is purified by column chromatography.

Synthesis of Cyanosulfoximine (Compound C-5):

- Oxidize cyanosulfilimine (C-4) using meta-chloroperbenzoic acid (m-CPBA) and potassium carbonate (K₂CO₃) in methanol.

- Heat under reflux for 3 hours.

- Workup and purification yield the cyanosulfoximine product.

| Compound | Reactants and Conditions | Solvent | Temperature | Time | Yield (%) | Physical Description |

|---|---|---|---|---|---|---|

| C-4 | C-1 + t-BuOK + NCNH₂ + NBS | Methanol | Room temp | 2 hours | 42 | Brown solid; mp 121-122 °C |

| C-5 | C-4 + m-CPBA + K₂CO₃ | Methanol | Reflux | 3 hours | 35 | White solid; mp 155-157 °C |

Final Hydrolysis to N-H Sulfoximine (this compound Core)

The final step involves hydrolysis of the cyanosulfoximine to yield the N-H sulfoximine, the core structure of this compound.

- Treat cyanosulfoximine (C-5) with 1 mol/L hydrochloric acid (HCl) in dioxane.

- Reflux for 4 hours while monitoring by TLC.

- Concentrate under reduced pressure, extract with dichloromethane, wash with saturated sodium bicarbonate and brine.

- Dry and purify by column chromatography.

| Compound | Reactants and Conditions | Solvent | Temperature | Time | Yield (%) | Physical Description |

|---|---|---|---|---|---|---|

| C-6 | C-5 + 1 mol/L HCl in dioxane | Dioxane/CH₂Cl₂ | Reflux | 4 hours | 60 | White solid; mp 164-166 °C |

Summary Table of Preparation Methods and Yields

| Step | Key Reactants/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| Thioether m-amide synthesis | N-(2-substituent-4-(methylthio)phenyl)benzamide + benzoyl chloride + trimethylamine | Dichloromethane | RT to reflux | Variable | Not specified | Thioether-containing m-amide |

| Bromination (Method 1) | Compound 6 + NBS | DMF | Reflux | ~6 hours | Not obtained | Brominated intermediate (C-1) |

| Bromination (Method 2) | Benzoyl chloride + 2-bromo-4-(methylthio)-6-(trifluoromethyl)aniline + KI | Acetonitrile | Reflux | 6 hours | 32 | Brominated intermediate (C-1) |

| Cyanosulfilimine formation | C-1 + t-BuOK + NCNH₂ + NBS | Methanol | RT | 2 hours | 42 | Cyanosulfilimine (C-4) |

| Cyanosulfoximine oxidation | C-4 + m-CPBA + K₂CO₃ | Methanol | Reflux | 3 hours | 35 | Cyanosulfoximine (C-5) |

| Hydrolysis to N-H sulfoximine | C-5 + 1 mol/L HCl in dioxane | Dioxane/CH₂Cl₂ | Reflux | 4 hours | 60 | N-H sulfoximine (C-6, this compound core) |

Research Findings and Notes

- The use of potassium iodide (KI) as a catalyst or initiator in bromination reactions improves reaction efficiency compared to sodium bromide (NaBr), which was less effective in some trials.

- Electrophilic substitution with N-bromosuccinimide (NBS) is a critical step but can be challenging; alternative methods involving benzoyl chloride intermediates and KI have demonstrated better yields.

- The oxidation step using meta-chloroperbenzoic acid (m-CPBA) is essential for converting sulfilimine to sulfoximine, which imparts the biological activity characteristic of this compound.

- The final hydrolysis step under acidic conditions is efficient and yields a pure sulfoximine product suitable for further biological evaluation.

- Characterization by ¹H NMR and melting point determination confirms the identity and purity of intermediates and final products.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Vaniliprole (C₂₀H₁₀Cl₂F₆N₄O₂S) in environmental matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is recommended for quantification. Calibration curves should be prepared using certified reference standards. Sample preparation should include extraction with acetonitrile or ethyl acetate, followed by cleanup using solid-phase extraction (SPE) to reduce matrix interference . Validation parameters (e.g., recovery rates, limit of detection [LOD], and limit of quantification [LOQ]) must align with guidelines from regulatory bodies like the EPA or OECD.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodology : this compound is synthesized via a two-step process:

Step 1 : React 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with trifluoromethanesulfonyl chloride under anhydrous conditions.

Step 2 : Purify the product via recrystallization or column chromatography.

- Critical parameters : Reaction temperature (optimized at 60–70°C), stoichiometric ratio of reagents (1:1.2), and inert atmosphere (N₂ or Ar) to prevent hydrolysis .

Q. What is the proposed mechanism of action of this compound as an insecticide?

- Methodology : Conduct comparative studies using radiolabeled this compound to track binding affinity to insect nicotinic acetylcholine receptors (nAChRs). Electrophysiological assays (e.g., voltage-clamp techniques) on isolated insect neurons can validate its agonist/antagonist effects. Cross-resistance studies with imidacloprid or other neonicotinoids may clarify its target specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s environmental persistence reported across studies?

- Methodology :

- Data harmonization : Standardize test conditions (e.g., soil type, pH, microbial activity) using OECD Test Guideline 306.

- Meta-analysis : Apply mixed-effects models to account for variability in experimental designs (e.g., half-life ranges from 30–120 days in aerobic soils).

- Advanced analytics : Use stable isotope-labeled this compound in degradation studies to distinguish biotic vs. abiotic pathways .

Q. What experimental designs are optimal for assessing this compound’s sublethal effects on non-target arthropods?

- Methodology :

- Tiered testing : Start with acute toxicity assays (OECD 213/214), followed by chronic exposure studies (e.g., 21-day reproduction assays with Daphnia magna).

- Behavioral endpoints : Use automated tracking systems to quantify changes in locomotion or feeding behavior.

- Omics integration : Transcriptomic or metabolomic profiling can identify biomarkers of sublethal stress .

Q. How can researchers resolve contradictions in this compound’s efficacy against resistant insect populations?

- Methodology :

- Resistance monitoring : Establish baseline susceptibility data via dose-response assays (e.g., LC₅₀ values) for field-collected populations.

- Synergist assays : Co-apply cytochrome P450 inhibitors (e.g., piperonyl butoxide) to determine metabolic resistance mechanisms.

- Target-site sequencing : Screen for mutations in nAChR subunits using next-gen sequencing .

Q. What computational approaches predict this compound’s ecotoxicological risks under climate change scenarios?

- Methodology :

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and molecular polarizability.

- Scenario analysis : Integrate climate projections (e.g., increased rainfall or temperature) into fugacity-based fate models.

- Sensitivity analysis : Rank parameters (e.g., hydrolysis rate, bioaccumulation factor) contributing most to uncertainty .

Tables for Key Data

| Parameter | Reported Range | Reference |

|---|---|---|

| Soil half-life (aerobic) | 30–120 days | |

| Water solubility (25°C) | 0.89 mg/L | |

| Acute toxicity (LC₅₀, Apis mellifera) | 0.12 µg/bee |

Guidelines for Research Rigor

- Reproducibility : Document all synthesis and analytical protocols in Supplementary Information, including raw data and instrument settings .

- Ethical compliance : For ecotoxicology studies, adhere to ARRIVE guidelines for reporting animal experiments .

- Conflict resolution : Use systematic reviews (PRISMA framework) to resolve data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.